シトロネリルブチレート

概要

説明

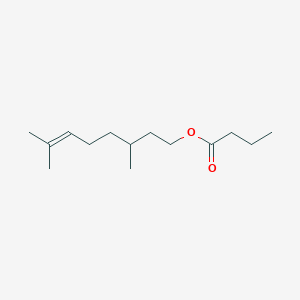

Citronellyl butyrate is a carboxylic ester with the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.3550. It is known for its strong, fruity, and rose-like odor with a sweet, plum-like taste. This compound is naturally found in Ceylon citronella oil, orange juice, tomato, passion fruit, and juice .

科学的研究の応用

Citronellyl butyrate is widely used in the flavor and fragrance industry due to its pleasant aroma. It is used in flavor compositions for imitation apple, banana, cola, honey, pineapple, plum, prune, and rose flavors . Additionally, it is used in cosmetics as a fragrance component .

作用機序

Target of Action

Citronellyl butyrate is primarily used as a flavor and fragrance agent . It imparts a floral odor and fruity flavor to various products . The primary targets of citronellyl butyrate are the olfactory receptors in the nose and taste receptors in the mouth. These receptors detect the aromatic compounds and send signals to the brain, which interprets these signals as specific smells and tastes.

準備方法

Citronellyl butyrate can be synthesized through direct esterification of citronellol with butyric acid under azeotropic conditions or by treatment with butyric anhydride . Another method involves the use of immobilized lipase from Candida rugosa in a continuous packed bed reactor using n-hexane as an organic solvent. The optimal conversion is achieved at a flow rate of 1 ml/min, temperature of 50°C, and pH 7.5 .

化学反応の分析

Citronellyl butyrate undergoes various chemical reactions, including:

類似化合物との比較

Citronellyl butyrate is similar to other terpenyl esters such as geranyl butyrate and linalyl butyrate. These compounds share similar fruity and floral aromas and are used in the flavor and fragrance industry . citronellyl butyrate is unique due to its specific odor profile and its occurrence in natural sources like citronella oil and various fruits .

Similar Compounds

- Geranyl butyrate

- Linalyl butyrate

- Citronellyl acetate

- Citronellyl propionate

生物活性

Citronellyl butyrate is a naturally occurring ester derived from citronellol and butyric acid, known for its pleasant fruity aroma. This compound has garnered attention in various fields, including food, cosmetics, and pharmaceuticals, due to its biological activities. This article delves into the biological activity of citronellyl butyrate, focusing on its synthesis, potential health benefits, and safety assessments.

Citronellyl butyrate can be synthesized through enzymatic reactions, particularly using lipases as biocatalysts. Studies have demonstrated that the use of crude black cumin seedling lipase can optimize the synthesis process. The reaction parameters such as enzyme concentration, reaction time, and temperature significantly influence the yield and purity of the ester products. For instance, one study reported achieving over 80% purity of synthesized citronellyl butyrate through gas chromatography-mass spectrometry (GC-MS) analysis after purification processes .

Anticancer Potential

Recent research has indicated that citronellyl butyrate exhibits promising anticancer properties. A study investigating various citronellol esters found that compounds like citronellyl isobutyrate (CIB) demonstrated significant cytotoxic activity against breast cancer cells (MCF7), with an IC50 value of 2.82 µg/mL. Citronellyl butyrate's structural similarities suggest it may possess comparable bioactivity, although specific studies on its direct effects are still limited .

Antioxidant Properties

Citronellyl butyrate has also been evaluated for its antioxidant capabilities. Compounds derived from plant oils, including citronellyl butyrate, have shown potential in enhancing the biological value of food products by acting as natural antioxidants. This property is crucial in food preservation and improving health outcomes by reducing oxidative stress .

Safety Assessments

Safety evaluations are critical for the application of citronellyl butyrate in consumer products. The RIFM (Research Institute for Fragrance Materials) conducted a safety assessment indicating that citronellyl butyrate does not exhibit mutagenic or clastogenic activity when tested under various conditions. The compound was found to be non-mutagenic in bacterial reverse mutation assays and did not induce significant increases in micronucleated cells in vitro . These findings support its safe use in food and cosmetic applications.

Comparative Biological Activity Table

Case Studies

- Anticancer Activity Study : A study focused on the synthesis of various citronellol esters showed that certain esters exhibited significant cytotoxicity against MCF7 breast cancer cells. The results indicated potential for further investigation into citronellyl butyrate's role as a chemoprevention agent .

- Safety Assessment : Research by RIFM confirmed that citronellyl butyrate does not pose mutagenic risks based on comprehensive testing protocols involving multiple bacterial strains and mammalian cell lines .

特性

IUPAC Name |

3,7-dimethyloct-6-enyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPZQXTWYZAXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCC(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047405 | |

| Record name | Citronellyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/strong, fruity-rosy odour | |

| Record name | Citronellyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/292/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

245.00 °C. @ 760.00 mm Hg | |

| Record name | Citronellyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible with alcohol, ether, most fixed oils, chloroform; insoluble in water, 1 ml in 6 ml 80% alcohol gives clear soln (in ethanol) | |

| Record name | Citronellyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/292/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.873-0.883 | |

| Record name | Citronellyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/292/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-16-2 | |

| Record name | Citronellyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY68QPD54V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Citronellyl butyrate and what is its primary application?

A1: Citronellyl butyrate is an ester known for its fruity fragrance, reminiscent of rose and apple. It finds widespread use as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics and perfumes. [, , , , ]

Q2: How is Citronellyl butyrate typically synthesized in a laboratory setting?

A2: Citronellyl butyrate can be synthesized through various methods, with direct esterification being a commonly employed technique. This involves reacting Citronellol with Butyric acid in the presence of a suitable catalyst, often an immobilized lipase enzyme like Candida antarctica lipase B. [, , , ]

Q3: What factors influence the efficiency of Citronellyl butyrate synthesis using lipase-catalyzed esterification?

A3: Several parameters affect the yield and efficiency of enzymatic synthesis, including:

- Type of lipase: Different lipases exhibit varying activities and selectivities towards specific substrates. Candida rugosa lipase is frequently used for Citronellyl butyrate synthesis. [, , ]

- Organic solvent: The choice of solvent impacts substrate solubility and enzyme activity. n-Hexane is a common choice due to its ability to dissolve Citronellyl butyrate while being less detrimental to enzyme activity. [, ]

- Temperature: Reaction temperature influences enzyme activity and reaction kinetics. Optimal temperatures typically fall within the range of 30-50°C. [, , ]

- Substrate molar ratio: The ratio of Citronellol to Butyric acid influences reaction equilibrium and product yield. [, ]

- Immobilization support: When using immobilized enzymes, the support material and immobilization technique impact enzyme stability and activity. Amberlite MB-1 has been shown to be an effective support for Citronellyl butyrate synthesis. []

Q4: What alternative approaches, besides direct esterification, can be used for Citronellyl butyrate synthesis?

A4: Transesterification is another enzymatic approach where Citronellol reacts with an ester, such as ethyl acetate or butyl acetate, in the presence of a lipase. This method can be advantageous for specific ester production, but optimization is crucial for efficient synthesis. [, ]

Q5: Can the yield of Citronellyl butyrate be enhanced by modifying the reaction environment?

A5: Yes, studies demonstrate that the addition of ionic liquids, specifically alkyl imidazolium-based ones, to the reaction medium can significantly improve Citronellyl butyrate synthesis rates. These ionic liquids act as co-solvents, enhancing substrate partitioning and facilitating enzyme-substrate interactions. []

Q6: How does the use of immobilized lipases in continuous flow reactors compare to traditional batch reactors for Citronellyl butyrate synthesis?

A6: Packed-bed reactors with immobilized Candida rugosa lipase have been successfully employed for continuous Citronellyl butyrate synthesis. Advantages over batch reactors include:

- Continuous operation: Allows for higher productivity and efficient use of enzyme and substrates. []

- Controlled residence time: Enables optimization of product yield by controlling the reaction time within the reactor. []

- Ease of separation: Simplifies downstream processing as the immobilized enzyme can be easily retained within the reactor. []

Q7: Can you elaborate on the kinetic modeling of Citronellyl butyrate synthesis in a packed-bed reactor?

A7: Research suggests that the esterification reaction kinetics in a packed-bed reactor align with a ping-pong model incorporating product inhibition. This implies that the enzyme interacts sequentially with substrates and that product accumulation can hinder the reaction rate. []

Q8: What measures can be taken to enhance the stability and reusability of immobilized lipases in Citronellyl butyrate synthesis?

A8: Incorporating molecular sieves within the reaction system can improve immobilized lipase stability. These sieves adsorb water molecules, which can accumulate during the reaction and negatively impact enzyme activity. []

Q9: Are there any known methods to analyze and quantify Citronellyl butyrate in complex mixtures?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying Citronellyl butyrate in complex mixtures, including essential oils and flavor extracts. [, , , ]

Q10: Are there any reported instances of Citronellyl butyrate being found naturally?

A11: Yes, Citronellyl butyrate has been identified as a constituent of the essential oil extracted from various plant sources, including specific genotypes of rose-scented geranium (Pelargonium sp.) and coriander (Coriandrum sativum L.) seeds. [, , ]

Q11: What are the typical yields of Citronellyl butyrate obtained from different extraction methods and plant sources?

A12: Yields can vary significantly depending on the plant variety, extraction method, and specific conditions employed. For instance, subcritical water extraction (SWE) of coriander seeds yielded Citronellyl butyrate in lower amounts compared to hydrodistillation. [] Similarly, different drying methods significantly influenced the essential oil composition and Citronellyl butyrate content in rose-scented geranium. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。